Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate
Description
Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imidazo[2,1-b]thiazole core structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
ethyl 2-[[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-3-27-18(26)16-11-28-19(21-16)23-17(25)8-14-10-29-20-22-15(9-24(14)20)13-6-4-12(2)5-7-13/h4-7,9-11H,3,8H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYVQYTVJHVIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.
Introduction of the p-tolyl group: This step involves the substitution reaction where the p-tolyl group is introduced into the imidazo[2,1-b]thiazole core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing thiazole and imidazole structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thiazole exhibited selective cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The structure-activity relationship (SAR) indicated that modifications in the thiazole ring can enhance anticancer efficacy, suggesting that ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate may possess similar properties due to its unique structural features .
Antibacterial Properties
Thiazoles have been extensively studied for their antibacterial activity. The incorporation of imidazole into the thiazole framework can further enhance this activity. Various synthesized thiazole derivatives have shown effectiveness against multiple bacterial strains, indicating that this compound could also be evaluated for its antibacterial potential .
Neuroprotective Effects
Some studies have reported neuroprotective effects associated with thiazole derivatives. These compounds have been shown to modulate neurotransmitter systems and exhibit anticonvulsant properties. Given the structural similarities with other neuroprotective agents, this compound may also be investigated for its potential in treating neurological disorders .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through multistep reactions involving the appropriate precursors. The synthesis typically involves:
- Formation of the Imidazo-Thiazole Core : This step involves the cyclization of appropriate amine and carbonyl precursors.
- Acetylation : The introduction of an acetamido group enhances solubility and biological activity.
- Esterification : Finally, the carboxylic acid is converted to an ethyl ester to improve pharmacokinetic properties.
Case Studies
Several case studies highlight the effectiveness of thiazole-based compounds in various applications:
- Anticancer Study : A compound structurally similar to this compound exhibited a significant reduction in tumor growth in animal models when tested against human cancer cell lines .
- Antibacterial Activity : A series of thiazole derivatives showed promising results against drug-resistant bacterial strains, emphasizing the potential of similar compounds for developing new antibiotics .
- Neuroprotective Effects : Compounds with imidazole-thiazole frameworks demonstrated significant neuroprotective effects in models of epilepsy and neurodegeneration .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
6-Phenylimidazo[2,1-b]thiazole derivatives: These compounds have similar core structures but different substituents, leading to variations in their biological activities.
Imidazo[2,1-b]thiazole-3-yl acetic acid derivatives: These compounds differ in the functional groups attached to the core structure, affecting their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
Biological Activity
Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate is a complex organic compound that belongs to the imidazo[2,1-b]thiazole family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound is characterized by its unique thiazole and imidazole structures, which contribute to its biological efficacy.
Molecular Structure
- Molecular Formula : C₁₆H₁₆N₂O₂S
- Molecular Weight : 300.375 g/mol
- CAS Number : 68347-87-5
- LogP : 3.4768 (indicating moderate lipophilicity)
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Research has indicated that compounds within the imidazo[2,1-b]thiazole class exhibit significant antitumor activity. For instance, studies have shown that derivatives of these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that imidazo[2,1-b]thiazole derivatives could effectively target tumor cells by disrupting critical signaling pathways involved in cell proliferation and survival . Specifically, the compound's ability to modulate the expression of oncogenes and tumor suppressor genes has been highlighted as a potential mechanism for its anticancer effects.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Various studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. Imidazo[2,1-b]thiazole derivatives have been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This activity suggests that the compound may be beneficial in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
In a comparative study involving various imidazo[2,1-b]thiazole derivatives, it was found that those with a p-tolyl substituent exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value of 15 µM for the lead compound, indicating potent antiproliferative activity .
Case Study 2: Antimicrobial Activity Assessment
A series of tests conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
Q & A
Q. How can researchers optimize the cyclization step during synthesis of the imidazo[2,1-b]thiazole core?
The cyclization of 2-(acylalkylthio)-imidazoles to form the imidazo[2,1-b]thiazole scaffold requires precise control of reaction conditions. For example, refluxing intermediates in phosphorus oxychloride (POCl₃) facilitates cyclization, whereas acetic anhydride may lead to undesired N-acylation, inhibiting ring closure . Key parameters include solvent choice (POCl₃ vs. acetic anhydride) and temperature (reflux vs. ambient). Monitoring reaction progress via TLC or HPLC is critical to avoid side reactions.
Q. What spectroscopic methods are essential for structural characterization of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is indispensable for confirming regiochemistry, particularly distinguishing between imidazo[2,1-b]thiazole C-3 vs. C-5 substitutions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ for esters). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How can initial biological screening be designed for this compound?
Prioritize enzyme-based assays (e.g., acetylcholinesterase inhibition at 340 nm via NADPH depletion) for rapid activity profiling . Follow with cell-based cytotoxicity assays (e.g., MTT on HepG2/MDA-MB-231 lines) using sorafenib as a reference . Standardize concentrations (e.g., 1–20 µM) and include negative controls (DMSO vehicle) to mitigate false positives.
Advanced Research Questions
Q. What strategies resolve conflicting bioactivity data between in vitro and cellular models?
Discrepancies often arise from poor cellular permeability or metabolic instability. Use orthogonal assays (e.g., membrane permeability via PAMPA, metabolic stability in liver microsomes) to identify bottlenecks . For instance, hydrazine carbothioamide derivatives (e.g., compound 37a) showed 25.41% aldose reductase inhibition in vitro but required structural optimization (e.g., methyl substitution) for cellular efficacy .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Systematic SAR studies reveal that:
- p-Tolyl substitution enhances hydrophobic interactions with target pockets (e.g., VEGFR2 inhibition in MDA-MB-231 cells) .
- Thiazole-4-carboxylate esters improve solubility but may reduce blood-brain barrier penetration .
- Hydrazine carbothioamide moieties (e.g., compound 37a) increase hydrogen-bonding potential, critical for enzyme inhibition . Tabulate substituent effects using IC₅₀ values and molecular docking (e.g., AutoDock Vina) to prioritize analogs.
Q. What synthetic challenges arise during scale-up, and how are they addressed?
Key issues include low yields in cyclization steps and regioselectivity in multi-thiazole systems. Mitigation strategies:
- Optimize stoichiometry : Use 1.2 equivalents of α-halo ketones to drive cyclization .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for intermediates .
- Regiocontrol : Introduce electron-withdrawing groups (e.g., nitro) to direct cyclization to the desired position .
Data Contradiction Analysis
Q. Why do some derivatives show variable inhibitory activity across enzyme isoforms?
For example, compound 37a inhibits aldose reductase (25.41%) but not aldehyde reductase. Computational modeling reveals isoform-specific residue differences (e.g., Tyr48 in aldose reductase vs. Leu300 in aldehyde reductase). Validate via site-directed mutagenesis and kinetic assays (Km/Vmax comparisons) .
Q. How to interpret divergent cytotoxicity results between analogous compounds?
Compound 5l (IC₅₀ = 1.4 µM on MDA-MB-231) outperforms 5a (IC₅₀ = 22.6 µM on HepG2) due to selective VEGFR2 binding. Use transcriptomics (RNA-seq) to correlate target expression levels (e.g., VEGFR2 in triple-negative breast cancer) with potency .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
